beta-catenin-IN-3
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Overview
Description
Beta-catenin-IN-3 is a potent and selective inhibitor of beta-catenin, a key protein in the Wnt signaling pathway. This compound has shown significant potential in reducing the viability of beta-catenin-driven cancer cells by targeting a cryptic allosteric modulation site of beta-catenin . The Wnt/beta-catenin signaling pathway plays a crucial role in various physiological processes, including embryonic development, tissue homeostasis, and cell proliferation .
Preparation Methods
The synthesis of beta-catenin-IN-3 involves several steps, including the preparation of the target protein structure using a protein preparation wizard, assignment of bond orders, incorporation of hydrogen atoms, and optimization of hydrogen bonds and water molecules . The industrial production methods for this compound are not extensively documented, but the compound is typically stored at -80°C for up to six months or at -20°C for up to one month to prevent product inactivation from repeated freeze-thaw cycles .
Chemical Reactions Analysis
Beta-catenin-IN-3 undergoes various chemical reactions, including interactions with numerous partners at the membrane, in the cytosol, and in the nucleus . The compound is involved in protein-protein interactions using its armadillo repeat region and its N- and C-terminal domains . Common reagents and conditions used in these reactions include phosphorylation by glycogen synthase kinase 3 and casein kinase 1, which promote the ubiquitination and subsequent proteasomal degradation of beta-catenin . Major products formed from these reactions include phosphorylated beta-catenin and its degradation products .
Scientific Research Applications
Beta-catenin-IN-3 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In cancer research, the compound has shown potential in targeting the Wnt/beta-catenin signaling pathway, which is often dysregulated in various cancers . It has been used to study the development and therapeutic resistance of non-small cell lung cancer . Additionally, this compound has been explored for its role in antiviral responses and its impact on cell adhesion and protein-protein interactions .
Mechanism of Action
The mechanism of action of beta-catenin-IN-3 involves the inhibition of the Wnt/beta-catenin signaling pathway. The compound targets a cryptic allosteric modulation site of beta-catenin, leading to the reduction of beta-catenin levels in the cytosol and nucleus . This inhibition prevents the activation of target genes via T cell-specific factor and lymphoid enhancer-binding factor transcription factors . The molecular targets and pathways involved include the phosphorylation and inhibition of glycogen synthase kinase 3, which ensures an elevation of cytosolic beta-catenin concentration .
Comparison with Similar Compounds
Beta-catenin-IN-3 is unique in its ability to target a cryptic allosteric modulation site of beta-catenin, making it a potent and selective inhibitor . Similar compounds that target the Wnt/beta-catenin signaling pathway include inhibitors of glycogen synthase kinase 3 phosphorylation, engineered Wnt proteins, and antagonists of Wnt inhibitors . These compounds share the common goal of modulating the Wnt/beta-catenin signaling pathway but differ in their specific targets and mechanisms of action.
Properties
Molecular Formula |
C19H20Br2N2OS |
---|---|
Molecular Weight |
484.2 g/mol |
IUPAC Name |
1-[(E)-2-(3,5-dibromo-2-hydroxyphenyl)ethenyl]-3-(8-tricyclo[5.2.1.02,6]dec-4-enyl)thiourea |
InChI |
InChI=1S/C19H20Br2N2OS/c20-12-6-10(18(24)16(21)9-12)4-5-22-19(25)23-17-8-11-7-15(17)14-3-1-2-13(11)14/h1,3-6,9,11,13-15,17,24H,2,7-8H2,(H2,22,23,25)/b5-4+ |
InChI Key |
VPOJWIBWEJWBKC-SNAWJCMRSA-N |
Isomeric SMILES |
C1C=CC2C1C3CC2C(C3)NC(=S)N/C=C/C4=C(C(=CC(=C4)Br)Br)O |
Canonical SMILES |
C1C=CC2C1C3CC2C(C3)NC(=S)NC=CC4=C(C(=CC(=C4)Br)Br)O |
Origin of Product |
United States |
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